Cas no 864858-42-4 (N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-3-bromobenzamide)

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-3-bromobenzamide structure
864858-42-4 structure
Product name:N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-3-bromobenzamide
CAS No:864858-42-4
MF:C17H14BrN3O2S
Molecular Weight:404.280961513519
CID:5954664
PubChem ID:3503899

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-3-bromobenzamide 化学的及び物理的性質

名前と識別子

    • N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-3-bromobenzamide
    • Benzamide, N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-bromo-
    • AB00685849-01
    • N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-bromobenzamide
    • N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-bromobenzamide
    • AKOS024604653
    • 864858-42-4
    • N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-bromobenzamide
    • F1298-0843
    • インチ: 1S/C17H14BrN3O2S/c1-10(22)21-6-5-13-14(8-19)17(24-15(13)9-21)20-16(23)11-3-2-4-12(18)7-11/h2-4,7H,5-6,9H2,1H3,(H,20,23)
    • InChIKey: QNHBEZKXLAMBDJ-UHFFFAOYSA-N
    • SMILES: C(NC1SC2=C(C=1C#N)CCN(C(C)=O)C2)(=O)C1=CC=CC(Br)=C1

計算された属性

  • 精确分子量: 402.99901g/mol
  • 同位素质量: 402.99901g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 24
  • 回転可能化学結合数: 2
  • 複雑さ: 563
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 101Ų

じっけんとくせい

  • 密度みつど: 1.62±0.1 g/cm3(Predicted)
  • Boiling Point: 545.1±50.0 °C(Predicted)
  • 酸度系数(pKa): 11.78±0.20(Predicted)

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-3-bromobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1298-0843-3mg
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-bromobenzamide
864858-42-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1298-0843-30mg
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-bromobenzamide
864858-42-4 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1298-0843-10mg
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-bromobenzamide
864858-42-4 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1298-0843-50mg
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-bromobenzamide
864858-42-4 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1298-0843-75mg
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-bromobenzamide
864858-42-4 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1298-0843-15mg
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-bromobenzamide
864858-42-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1298-0843-20μmol
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-bromobenzamide
864858-42-4 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1298-0843-2μmol
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-bromobenzamide
864858-42-4 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1298-0843-40mg
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-bromobenzamide
864858-42-4 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1298-0843-4mg
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-bromobenzamide
864858-42-4 90%+
4mg
$66.0 2023-05-17

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-3-bromobenzamide 関連文献

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-3-bromobenzamideに関する追加情報

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-bromobenzamide (CAS No. 864858-42-4): An Overview

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-bromobenzamide (CAS No. 864858-42-4) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of thienopyridines, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and anti-diabetic effects. In this overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings related to this compound.

The chemical structure of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-bromobenzamide is characterized by a thienopyridine core with a 6-acetyl and 3-cyano substitution on the thienopyridine ring. Additionally, the compound features a 3-bromobenzamide moiety attached to the nitrogen atom of the thienopyridine ring. This intricate structure provides a foundation for its potential therapeutic applications and has been the subject of numerous studies aimed at elucidating its biological activities.

The synthesis of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-bromobenzamide typically involves multi-step reactions. One common approach is to start with a thienopyridine derivative and introduce the acetyl and cyano groups through selective functionalization. The bromobenzamide moiety is then appended via an amide coupling reaction. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, making it more accessible for both research and potential clinical applications.

One of the key areas of interest in the study of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-bromobenzamide is its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta in activated immune cells. These findings suggest that it may have potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory effects, N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-bromobenzamide has also been investigated for its anticancer properties. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been shown to inhibit the activation of AKT and ERK signaling pathways in breast cancer cells. These results highlight its potential as a novel anticancer agent and warrant further investigation in preclinical models.

In addition to its anti-inflammatory and anticancer activities, recent research has also explored the potential of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-bromobenzamide as an anti-diabetic agent. Studies have shown that this compound can improve insulin sensitivity and reduce blood glucose levels in diabetic animal models. The mechanism underlying these effects is thought to involve the modulation of glucose metabolism in liver and muscle tissues. These findings open up new avenues for the development of novel therapies for diabetes management.

The pharmacokinetic properties of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-bromobenzamide are also an important consideration for its potential therapeutic applications. Preclinical studies have evaluated its absorption, distribution, metabolism, excretion (ADME) profile in various animal models. Results indicate that this compound exhibits favorable pharmacokinetic properties with good oral bioavailability and a reasonable half-life. These characteristics make it suitable for further development as an orally administered drug candidate.

To date, several clinical trials have been initiated to evaluate the safety and efficacy of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-bromobenzamide in human subjects. Early-phase trials have focused on assessing its safety profile and determining optimal dosing regimens. Preliminary results from these trials have been promising and have provided valuable insights into the compound's tolerability and pharmacodynamic effects in humans.

In conclusion,N-{6-acetyl-3-cyano-4H,5H,6,7-thieno[2, 3 -c] pyridin - 2 - yl} - 3 - bromobenzamide (CAS No . 864858 - 42 - 4) is a promising compound with diverse biological activities that warrant further investigation. Its unique chemical structure provides a foundation for its potential therapeutic applications in areas such as inflammation management , cancer treatment , and diabetes control . Ongoing research efforts aim to fully elucidate its mechanisms of action , optimize its pharmacological properties , and advance it towards clinical use . As new findings continue to emerge , this compound holds great promise for addressing unmet medical needs in various disease states .

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